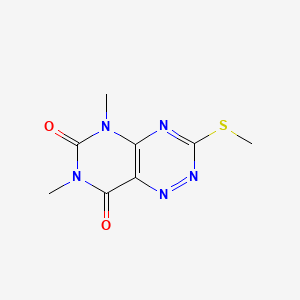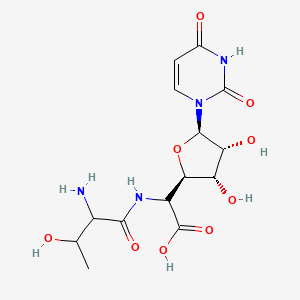
1-(5'-(L-Threonylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids, sugars, and nucleic acids
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps, starting with the preparation of the uracil base and the sugar moiety. The uracil base is often synthesized through a series of reactions involving the condensation of urea with malonic acid derivatives. The sugar moiety, beta-D-allofuranosyluronic acid, is prepared through the oxidation of the corresponding sugar alcohol.
The key step in the synthesis is the coupling of the L-threonylamino group to the 5’-position of the sugar moiety. This is typically achieved through peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to avoid degradation of the sensitive sugar and uracil components.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the integrity of the final product.
化学反应分析
Types of Reactions: 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uronic acid moiety can be oxidized to form higher oxidation state derivatives.
Reduction: The uronic acid can be reduced to the corresponding sugar alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Various acylating agents or alkylating agents in the presence of a base.
Major Products:
Oxidation: Higher oxidation state derivatives of the uronic acid.
Reduction: Sugar alcohol derivatives.
Substitution: Amino-substituted derivatives with different functional groups.
科学研究应用
1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Industry: Used in the production of specialized biochemical reagents and as a precursor for other compounds.
作用机制
The mechanism of action of 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The L-threonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The uracil moiety can participate in base-pairing interactions, influencing nucleic acid structures and functions.
相似化合物的比较
1-(beta-D-Allofuranosyluronic acid)uracil: Lacks the L-threonylamino group, resulting in different biochemical properties.
1-(5’-Amino-5’-deoxy-beta-D-allofuranosyluronic acid)uracil: Similar structure but with an amino group instead of the L-threonylamino group.
Uniqueness: 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to the presence of the L-threonylamino group, which imparts specific biochemical properties and potential for targeted interactions with enzymes and receptors. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
93806-75-8 |
|---|---|
分子式 |
C14H20N4O9 |
分子量 |
388.33 g/mol |
IUPAC 名称 |
2-[(2-amino-3-hydroxybutanoyl)amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C14H20N4O9/c1-4(19)6(15)11(23)17-7(13(24)25)10-8(21)9(22)12(27-10)18-3-2-5(20)16-14(18)26/h2-4,6-10,12,19,21-22H,15H2,1H3,(H,17,23)(H,24,25)(H,16,20,26)/t4?,6?,7?,8-,9+,10+,12+/m0/s1 |
InChI 键 |
SBEXMQUNXZTJJN-AGRLQRAUSA-N |
手性 SMILES |
CC(C(C(=O)NC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


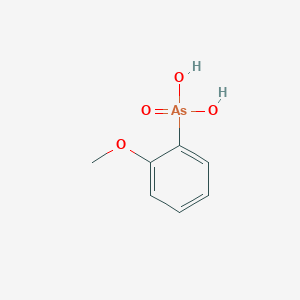
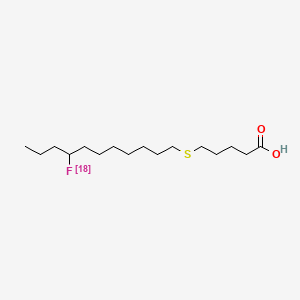
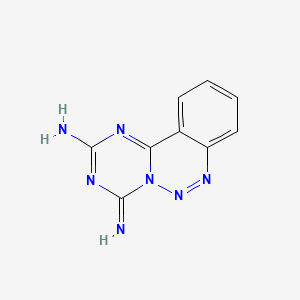

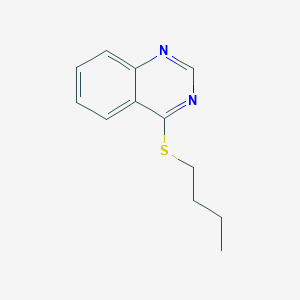
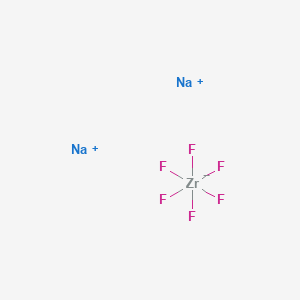
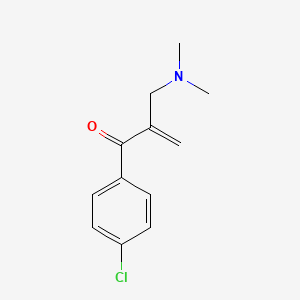


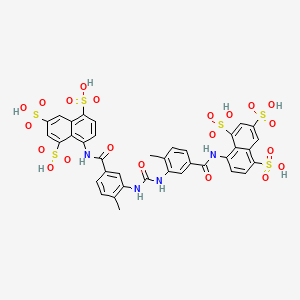
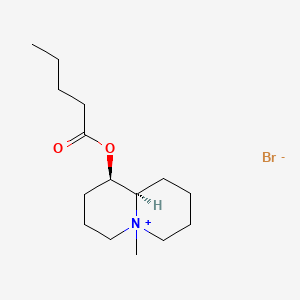
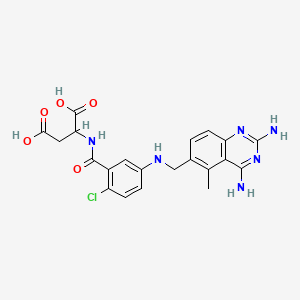
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
